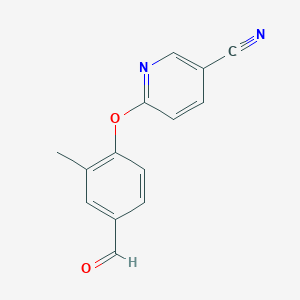
tert-ブチル 2-ブロモ-3-シクロヘキシル-1H-インドール-6-カルボン酸エステル
概要
説明
“tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” is a chemical compound used extensively in scientific research. It is a potential precursor to biologically active natural products .
Synthesis Analysis
The synthesis of “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” involves several steps. The compound was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” are complex and involve multiple steps. The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .科学的研究の応用
がん治療研究
インドール誘導体は、様々な種類のがんの治療における可能性について、ますます注目されています。 インドールの構造的複雑さと生物学的関連性から、抗がん剤開発における医薬品化学の重要な焦点となっています .
抗菌作用
インドールは、抗菌作用で知られています。 合成インドリン-2-オンに関する研究が行われており、様々な微生物の脅威に対して有望な結果が出ています .
抗結核活性
新規インドリル誘導体は、結核菌と牛型結核菌に対する有効性について研究されており、結核治療の可能性を提供しています .
抗ウイルス研究
インドール誘導体は、分子ドッキング研究を通じて抗HIV特性について研究されており、抗ウイルス剤としての可能性を示しています .
抗痙攣作用
インドール化合物の研究では、抗痙攣薬としての使用についても検討されており、てんかん発作の治療法開発の基礎を提供しています .
殺精子作用
将来の方向性
作用機序
Target of Action
Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is an indole derivative . Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that it may be sensitive to environmental conditions .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
生化学分析
Biochemical Properties
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3β (GSK-3β) and 5-lipoxygenase, which are involved in inflammatory and metabolic pathways . The interactions between tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate and these enzymes can lead to changes in their activity, potentially modulating biochemical pathways and cellular responses.
Cellular Effects
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, the binding of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate to GSK-3β can inhibit its activity, leading to the activation of downstream signaling pathways . Additionally, this compound may interact with DNA and RNA, influencing the transcription and translation processes, thereby affecting gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate .
Metabolic Pathways
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification . The interactions between tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate and these enzymes can lead to changes in the metabolism of other compounds, affecting their bioavailability and efficacy.
Transport and Distribution
The transport and distribution of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes . The activity and function of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.
特性
IUPAC Name |
tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-19(2,3)23-18(22)13-9-10-14-15(11-13)21-17(20)16(14)12-7-5-4-6-8-12/h9-12,21H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDARNHWERPVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732840 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879498-90-5 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


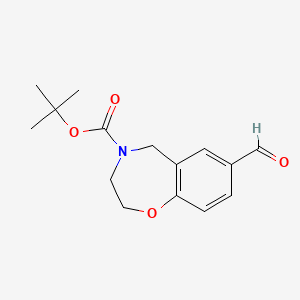

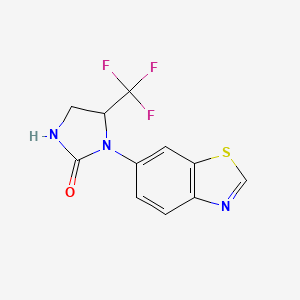
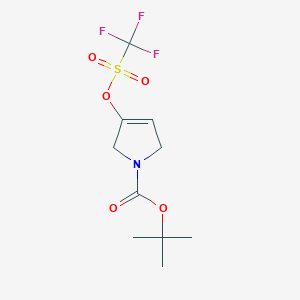

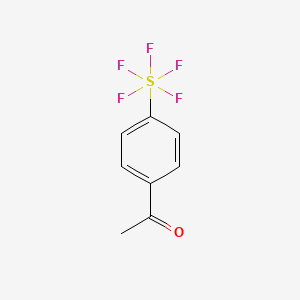
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)



